Cas no 845291-10-3 (3-(2-Fluorophenyl)-2-phenylpropylamine hydrochloride)

3-(2-Fluorophenyl)-2-phenylpropylamine hydrochloride is a fluorinated phenylpropylamine derivative with potential applications in pharmaceutical and chemical research. The compound features a chiral center and incorporates both phenyl and fluorophenyl moieties, which may influence its binding affinity and metabolic stability. The hydrochloride salt form enhances solubility and handling properties, making it suitable for synthetic and analytical applications. Its structural characteristics suggest utility as an intermediate in the development of bioactive molecules, particularly in CNS-targeted compounds. The fluorine substitution at the ortho position of the phenyl ring may confer steric and electronic effects, potentially modulating receptor interactions. This compound is supplied as a high-purity solid for research use.
3-(2-Fluorophenyl)-2-phenylpropylamine hydrochloride structure
845291-10-3 structure
Product Name:3-(2-Fluorophenyl)-2-phenylpropylamine hydrochloride
CAS No:845291-10-3
MF:C15H16FN
MW:229.292647361755
CID:3103302
PubChem ID:5193948
Update Time:2025-05-23

3-(2-Fluorophenyl)-2-phenylpropylamine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 3-(2-Fluoro-phenyl)-2-phenyl-propylamine
    • NCGC00332991-01
    • AB01327486-02
    • AKOS001730269
    • CS-0314522
    • AKOS016347471
    • 845291-10-3
    • ALBB-023217
    • STK663747
    • 3-(2-fluorophenyl)-2-phenylpropan-1-amine
    • 3-(2-Fluorophenyl)-2-phenylpropylamine hydrochloride
    • Inchi: 1S/C15H16FN/c16-15-9-5-4-8-13(15)10-14(11-17)12-6-2-1-3-7-12/h1-9,14H,10-11,17H2
    • InChI Key: AVXOIIFYQXGQRL-UHFFFAOYSA-N
    • SMILES: FC1C=CC=CC=1CC(C1C=CC=CC=1)CN

Computed Properties

  • Exact Mass: 229.126677677Da
  • Monoisotopic Mass: 229.126677677Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 213
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 26Ų

3-(2-Fluorophenyl)-2-phenylpropylamine hydrochloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
F256600-250mg
[3-(2-Fluorophenyl)-2-phenylpropyl]amine hydrochloride
845291-10-3
250mg
$ 275.00 2022-06-05
TRC
F256600-500mg
[3-(2-Fluorophenyl)-2-phenylpropyl]amine hydrochloride
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500mg
$ 450.00 2022-06-05
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[3-(2-Fluorophenyl)-2-phenylpropyl]amine hydrochloride
845291-10-3
1g
$ 720.00 2022-06-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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3-(2-Fluorophenyl)-2-phenylpropan-1-amine
845291-10-3 98%
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¥1036.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1385192-1g
3-(2-Fluorophenyl)-2-phenylpropan-1-amine
845291-10-3 98%
1g
¥2592.00 2024-07-28

Additional information on 3-(2-Fluorophenyl)-2-phenylpropylamine hydrochloride

3-(2-Fluorophenyl)-2-phenylpropylamine Hydrochloride: A Comprehensive Overview

3-(2-Fluorophenyl)-2-phenylpropylamine hydrochloride, commonly referred to as CAS No. 845291-10-3, is a chemical compound that has garnered significant attention in the fields of pharmacology and materials science. This compound is characterized by its unique molecular structure, which combines a fluorophenyl group with a phenylpropylamine moiety. The hydrochloride salt form of this compound is particularly notable for its stability and solubility properties, making it a valuable component in various research and industrial applications.

The synthesis of 3-(2-Fluorophenyl)-2-phenylpropylamine hydrochloride involves a multi-step process that typically begins with the preparation of the corresponding amine precursor. Recent advancements in synthetic chemistry have enabled researchers to optimize the reaction conditions, thereby improving the yield and purity of the final product. The use of catalytic systems and green chemistry principles has also been explored to minimize environmental impact during the synthesis process.

In terms of applications, this compound has shown promise in several areas. For instance, it has been investigated as a potential precursor for drug development, particularly in the design of bioactive molecules with tailored pharmacokinetic properties. The presence of the fluorophenyl group imparts unique electronic and steric characteristics to the molecule, which can be exploited to modulate its interaction with biological targets such as enzymes or receptors.

Recent studies have also highlighted the potential of 3-(2-Fluorophenyl)-2-phenylpropylamine hydrochloride in materials science, where it has been used as a building block for constructing advanced functional materials. For example, researchers have reported its use in the synthesis of self-healing polymers and stimuli-responsive materials. These applications underscore the versatility of this compound across diverse scientific disciplines.

The pharmacological properties of this compound have been extensively studied in preclinical models. Findings from these studies suggest that it exhibits potent bioactivity against certain disease targets, including cancer and neurodegenerative disorders. However, further research is needed to fully understand its mechanism of action and safety profile before it can be considered for clinical use.

In conclusion, 3-(2-Fluorophenyl)-2-phenylpropylamine hydrochloride represents a valuable addition to the arsenal of chemical compounds available for research and development. Its unique structure, coupled with its versatile applications, positions it as a key player in advancing scientific knowledge and technological innovation. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is likely to play an increasingly important role in various fields of science and industry.

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